molecular formula C21H27F3O8S B030568 6-oxoundec-10-en-2-yl 2,4-dimethoxy-6-(trifluoromethylsulfonyloxy)benzoate CAS No. 312305-41-2

6-oxoundec-10-en-2-yl 2,4-dimethoxy-6-(trifluoromethylsulfonyloxy)benzoate

Cat. No.: B030568
CAS No.: 312305-41-2
M. Wt: 496.5 g/mol
InChI Key: QKTDMUVAOYUROZ-UHFFFAOYSA-N
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Description

rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester: is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a trifluoromethylsulfonyl group and a benzoic acid ester moiety.

Preparation Methods

The synthesis of rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester involves multiple steps, typically starting with the preparation of the benzoic acid derivative. The trifluoromethylsulfonyl group is introduced through a sulfonylation reaction, and the esterification is achieved using standard organic synthesis techniques. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the ester or benzoic acid moiety.

    Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in studies involving metabolic pathways and enzyme interactions.

    Industry: Utilized in the production of advanced materials and as a chemical reference standard

Mechanism of Action

The mechanism of action of rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds to rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester include:

    2,4-Dimethoxybenzoic Acid Esters: These compounds share the benzoic acid ester moiety but lack the trifluoromethylsulfonyl group.

    Trifluoromethylsulfonyl Benzoic Acids: These compounds contain the trifluoromethylsulfonyl group but differ in the ester moiety. The uniqueness of rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester lies in its combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-oxoundec-10-en-2-yl 2,4-dimethoxy-6-(trifluoromethylsulfonyloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27F3O8S/c1-5-6-7-10-15(25)11-8-9-14(2)31-20(26)19-17(30-4)12-16(29-3)13-18(19)32-33(27,28)21(22,23)24/h5,12-14H,1,6-11H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTDMUVAOYUROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)CCCC=C)OC(=O)C1=C(C=C(C=C1OS(=O)(=O)C(F)(F)F)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27F3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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